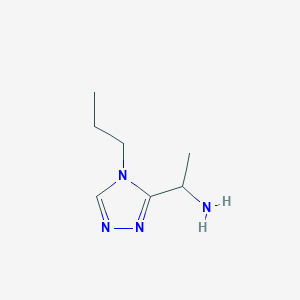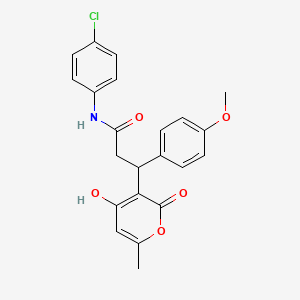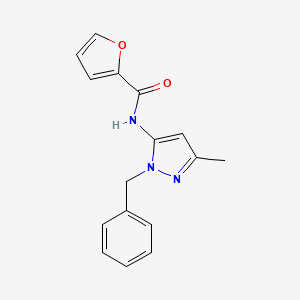![molecular formula C16H13N3OS B14943977 2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with hydroxyethyl sulfanyl, methyl, phenyl, and dicarbonitrile groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the thiomethylation of a precursor compound using formaldehyde and 2-sulfanylethanol in an ethyl acetate-pyridine medium . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Halogenating agents and strong bases are often used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile involves its interaction with specific molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The nitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Hydroxyethyl)sulfanylmethyl]indol-3-yl acetic acid: Similar in having a hydroxyethyl sulfanyl group but differs in the core structure.
4-[(2-Hydroxyethyl)sulfanyl]pyrimidine derivatives: Shares the hydroxyethyl sulfanyl group but has a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile is unique due to its combination of functional groups, which provides a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C16H13N3OS |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfanyl)-6-methyl-5-phenylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C16H13N3OS/c1-11-15(12-5-3-2-4-6-12)13(9-17)14(10-18)16(19-11)21-8-7-20/h2-6,20H,7-8H2,1H3 |
Clave InChI |
IZTBCZDIBVLREX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)SCCO)C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)
![6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943901.png)

![4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943908.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B14943926.png)
![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14943945.png)
![4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine](/img/structure/B14943951.png)
![3-(4-chlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943954.png)

![N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B14943969.png)

![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
